2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate
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Overview
Description
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is an organic compound characterized by its complex structure, which includes a benzoate ester and a sulfonyl group. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate typically involves the reaction of 2-(2-hydroxyethoxy)ethyl benzoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products include substituted benzoates and sulfonamides.
Hydrolysis: Products include benzoic acid and 2-(2-hydroxyethoxy)ethanol.
Scientific Research Applications
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonyl group is electron-withdrawing, making the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-{2-[(4-Methylbenzenesulfonyl)oxy]ethoxy}ethyl 4-methylbenzenesulfonate
Uniqueness
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is unique due to its combination of a benzoate ester and a sulfonyl group, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly useful in specific synthetic applications where both ester and sulfonyl functionalities are required .
Properties
CAS No. |
919278-11-8 |
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Molecular Formula |
C18H20O6S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl benzoate |
InChI |
InChI=1S/C18H20O6S/c1-15-7-9-17(10-8-15)25(20,21)24-14-12-22-11-13-23-18(19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
InChI Key |
NKSCGMBAUSGWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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